Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate
Description
Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate (CAS 14340-25-1) is a heteroaromatic compound with the molecular formula C₆H₅BrClN₃O₂ and a molecular weight of 266.48 g/mol . It features a pyrazine ring substituted with amino (-NH₂), bromo (-Br), chloro (-Cl), and methyl carboxylate (-COOCH₃) groups at positions 3, 6, 5, and 2, respectively. This compound is used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . It is stored under dark, dry conditions at 2–8°C to maintain stability .
Properties
IUPAC Name |
methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN3O2/c1-13-6(12)2-5(9)11-4(8)3(7)10-2/h1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYTYCRWYBFDOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C(=N1)Br)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554857 | |
| Record name | Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14340-25-1 | |
| Record name | Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-5-chloropyrazine-2-carboxylic acid and brominating agents.
Bromination: The 3-amino-5-chloropyrazine-2-carboxylic acid is subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Esterification: The resulting 3-amino-6-bromo-5-chloropyrazine-2-carboxylic acid is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromo and chloro) on the pyrazine ring. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions. For instance, it can be oxidized to a nitro group or reduced to an alkylamine.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrazines.
Oxidation Products: Nitro derivatives.
Reduction Products: Alkylamines.
Hydrolysis Products: 3-amino-6-bromo-5-chloropyrazine-2-carboxylic acid.
Scientific Research Applications
Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate is a pyrazine derivative featuring bromine and chlorine substituents along with an amino group. Pyrazines are heterocyclic aromatic organic compounds with a six-membered ring and two nitrogen atoms at the 1 and 4 positions. This compound is recognized for its potential biological activity, especially in enzyme inhibition and molecular biology applications.
Scientific Research Applications
This compound is valuable in various scientific fields:
- Chemistry It serves as an intermediate in synthesizing complex organic molecules and developing new chemical reactions and methodologies.
- Biology It is used to study enzyme inhibition and understand cellular processes in molecular biology.
- Industry It functions as a building block for synthesizing dyes, pigments, and other industrial chemicals.
The biological activity of this compound involves interactions with molecular targets like enzymes and receptors, with specific effects depending on the biological system.
Enzyme Inhibition: Research suggests it can act as an effective inhibitor for certain enzymes, making it useful for studying metabolic pathways. Its structural similarity to other pyrazine derivatives indicates potential applications in targeting specific enzymatic activities related to disease mechanisms.
Antimicrobial Activity: Derivatives similar to this compound have demonstrated significant activity against Mycobacterium tuberculosis and various fungal strains. For example, certain derivatives showed up to 72% inhibition against Mycobacterium tuberculosis H(37)Rv, suggesting its potential as a lead structure in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site or allosteric site of the target protein. The presence of halogen atoms and the amino group can facilitate interactions with the protein’s active site, leading to inhibition or modulation of its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s reactivity and applications are influenced by its substituent pattern. Below is a detailed comparison with analogs differing in halogenation, carboxylation, or amino group positions.
Halogenated Pyrazine Derivatives
Table 1: Key Halogenated Pyrazine Analogs
Key Observations :
- The carboxylate group in the reference compound enhances solubility in polar solvents and provides a site for further derivatization (e.g., hydrolysis to carboxylic acids) .
- Analogs lacking the carboxylate group (e.g., 6-Bromo-3-chloropyrazin-2-amine) exhibit reduced polarity, impacting their pharmacokinetic properties .
- Positional isomerism (e.g., bromo at position 3 vs. 6) alters steric and electronic effects, influencing reactivity in cross-coupling reactions .
Carboxylated Pyrazine Derivatives
Table 2: Carboxylate-Containing Analogs
Key Observations :
- Replacement of bromo with chloro (e.g., Methyl 3-amino-6-chloropyrazine-2-carboxylate) reduces steric bulk, facilitating nucleophilic aromatic substitution reactions .
- The methyl group in Methyl 6-bromo-5-methylpyrazine-2-carboxylate increases hydrophobicity, making it suitable for lipid-soluble agrochemicals .
- Additional amino groups (e.g., Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate) enhance hydrogen-bonding capacity, useful in sensor design .
Pharmacological Relevance
- Derivatives of this compound have shown promise in inhibiting EGFR tyrosine kinase, with IC₅₀ values comparable to erlotinib .
- In contrast, the non-carboxylated analog 5-Bromo-6-chloropyrazin-2-amine is less potent due to poor cellular uptake .
Biological Activity
Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate is a heterocyclic organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C6H5BrClN3O2. The compound features a pyrazine ring with amino, bromo, and chloro substituents, along with a methyl ester group at the 2-position. This unique structure contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C6H5BrClN3O2 |
| CAS Number | 14340-25-1 |
| Melting Point | 172.0 - 176.0 °C |
| Purity | >98% (GC) |
The biological activity of this compound primarily involves its interaction with various biological macromolecules. The presence of halogen atoms and the amino group enhances its ability to participate in hydrogen bonding and electrostatic interactions with proteins, potentially leading to modulation of enzyme activities or receptor functions .
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active or allosteric sites of target enzymes.
- Receptor Modulation : It can interact with specific receptors, influencing cellular signaling pathways.
Biological Studies and Applications
Research indicates that this compound has applications in:
- Medicinal Chemistry : Serving as a building block for synthesizing pharmaceutical compounds.
- Enzyme Inhibitors : It has been used in studies focusing on enzyme inhibition, particularly in the context of cancer therapies .
Case Studies
- HDAC Inhibition : In studies involving histone deacetylase (HDAC) inhibitors, modifications to similar pyrazine derivatives have shown varying potencies against different HDAC subtypes. For instance, compounds structurally related to Methyl 3-amino-6-bromo-5-chloropyrazine demonstrated IC50 values ranging from 0.13 µM to over 10 µM depending on structural modifications .
- Anticancer Activity : Compounds with similar structures have exhibited significant anticancer properties in vitro. For example, one study reported a derivative demonstrating an IC50 value for apoptosis induction that was four times more effective than a reference HDAC inhibitor .
Comparative Analysis
A comparative analysis of related compounds highlights the unique features of this compound:
| Compound | CAS Number | Notable Features |
|---|---|---|
| Methyl 3-amino-6-bromopyrazine-2-carboxylate | 6966-01-4 | Lacks chlorine; different biological activity profile |
| Methyl 3-amino-6-chloro-5-(propylamino)pyrazine-2-carboxylate | N/A | Enhanced lipophilicity; potential therapeutic applications |
| Methyl pyrazinecarboxylate | 16298-03-6 | Simpler structure; less biological activity |
Q & A
Q. How to determine regioselectivity in substitution reactions on the tri-substituted pyrazine core?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
